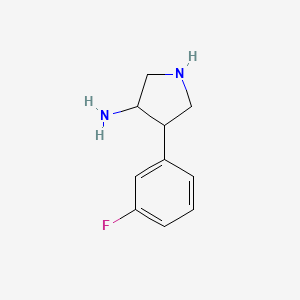

4-(3-Fluorophenyl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a fluorophenyl-substituted amine and a suitable cyclic precursor can yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

The search results provide information on compounds related to "4-(3-Fluorophenyl)pyrrolidin-3-amine" and their applications, but do not focus solely on this specific compound. The information available relates to the use of similar compounds in pharmaceuticals, potential inhibitors, and chemical synthesis.

Pharmaceutical Applications

TrkA Kinase Inhibition

A compound containing a fluorophenyl group is identified as a TrkA kinase inhibitor, useful in treating pain, cancer, inflammation, neurodegenerative diseases, and other conditions . Specifically, 1-((3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea, or a pharmaceutically acceptable salt thereof, exhibits TrkA kinase inhibition . Current pain treatment regimens involve opioids and NSAIDs, which have drawbacks such as insufficient efficacy and adverse effects .

Equilibrative Nucleoside Transporters (ENTs) Inhibitors

Research on equilibrative nucleoside transporters (ENTs) explores the structure-activity relationships of compounds with fluorophenyl moieties . The presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for inhibitory effects on ENT1 and ENT2 . One potent inhibitor, compound 3c , reduces the maximum uptake rate of [3H]uridine in ENT1 and ENT2 .

Anti-Mycobacterial Agents

Pyrazolo[1,5-a]pyrimidin-7-amine analogues containing a 3-(4-fluoro)phenyl group show anti-mycobacterial activity . Compounds with 4-F and 4-OMe substitutions are the most potent, possibly by blocking metabolism .

Chemical Synthesis

Triazole Derivatives

1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives are synthesized from 2,5-dihydro-1H-pyrrole and characterized using NMR and mass spectral data . These compounds are tested for anticancer activity against HCT 116, MDA-MB231, and Mia-PaCa2 cancer cell lines . Compound 8b shows the highest activity against the MDA-MB231 cell line .

- Building Block

This compound is a building block that can be used in organic synthesis for the development of a variety of drug molecules .

Related Compounds

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s overall conformation and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

4-(4-Fluorophenyl)pyrrolidin-3-amine: Similar structure but with the fluorine atom in a different position.

4-(3-Chlorophenyl)pyrrolidin-3-amine: Similar structure with a chlorine atom instead of fluorine.

4-(3-Methylphenyl)pyrrolidin-3-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

4-(3-Fluorophenyl)pyrrolidin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in medicinal chemistry .

Biological Activity

4-(3-Fluorophenyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a 3-fluorophenyl group. The presence of the fluorine atom is believed to enhance the compound's binding affinity to various biological targets due to its electronegative nature.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Studies suggest that it may act as an inhibitor of certain neurotransmitter transporters, influencing levels of serotonin and norepinephrine in the brain. This mechanism is crucial for its potential application in treating central nervous system disorders such as anxiety and depression .

Biological Activity

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds, including those with similar structures to this compound, exhibit significant antibacterial and antifungal properties .

- Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in anxiety disorders and depression .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Studies : Research has shown that compounds with similar structural motifs demonstrate varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents, like fluorine, has been linked to enhanced bioactivity .

- Neuropharmacological Evaluations : In vitro assays have been conducted to assess the agonistic effects on serotonin receptors. Compounds structurally related to this compound have shown promising results in activating the 5-HT2C receptor, indicating potential applications in mood regulation therapies .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C10H13FN2 |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

4-(3-fluorophenyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C10H13FN2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2 |

InChI Key |

BDSRFYPQRNNZAU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)N)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.